1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine
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Overview
Description
“1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine” is a compound that belongs to the benzimidazole class . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . The benzimidazole core is substituted with a benzyl group at the 1-position and a methyl group at the 2-position .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .Scientific Research Applications
Biological and Electrochemical Activity
The chemistry and properties of benzimidazole derivatives, such as "1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine," have been thoroughly reviewed, highlighting their preparation, properties, and complex compounds. These derivatives exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential research interest and investigation (Boča, Jameson, & Linert, 2011).
DNA Interaction and Potential for Drug Design
Hoechst 33258 and its analogs, similar in structure to "this compound," are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has made them valuable in fluorescence microscopy for DNA staining and as a foundation for rational drug design, with applications in analyzing nuclear DNA content and plant chromosomes (Issar & Kakkar, 2013).
Synthetic Approaches and Applications
The synthesis of benzimidazoles, including analogs of "this compound," from o-phenylenediamines has been reviewed, emphasizing their biological applications. These compounds are synthesized via condensation with various electrophilic reagents, showcasing their wide range of potential uses in medicine and pharmacology (Ibrahim, 2011).
Mechanism of Action in Fungicides and Anticancer Potential
Benzimidazole fungicides, related to "this compound," are explored for their mechanism of action, specifically as inhibitors of microtubule assembly by binding to the tubulin molecule. This research underscores their significant impact in agriculture, veterinary medicine, and even experimental use in cancer chemotherapy (Davidse, 1986).
Anticancer Properties and Therapeutic Potential
Recent reviews have focused on benzimidazole hybrids for anticancer potential, highlighting the design strategies for synthesizing benzimidazole derivatives as anticancer agents. These compounds exhibit a broad range of biological activities due to their structural resemblance to naturally occurring nitrogenous bases, acting through various mechanisms such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors (Akhtar et al., 2019).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to have diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert their pharmacological effects.
Biochemical Pathways
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .
Future Directions
The future directions for “1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine” and other benzimidazole derivatives could involve further exploration of their anti-inflammatory effects and other biological activities. There is a great importance of heterocyclic ring-containing drugs, and benzimidazole has become an important synthon in the development of new drugs .
Properties
IUPAC Name |
1-benzyl-2-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNHMFSRMLZBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359477 |
Source
|
Record name | 1-Benzyl-2-methyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14624-97-6 |
Source
|
Record name | 1-Benzyl-2-methyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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